molecular formula C9H5Cl2NO2S2 B6611324 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride CAS No. 2763760-29-6

2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B6611324
CAS No.: 2763760-29-6
M. Wt: 294.2 g/mol
InChI Key: HVSNQKDTAXGZNQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or acetonitrile.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under controlled conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in an appropriate solvent.

Major Products Formed

    Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.

    Sulfonate Derivatives: Formed by the substitution of the sulfonyl chloride group with alcohols.

    Sulfoxide and Sulfone Derivatives: Formed by the oxidation of the thiazole ring.

    Thiazolidine Derivatives: Formed by the reduction of the compound.

Scientific Research Applications

2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-1,3-thiazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    2-(4-chlorophenyl)-1,3-thiazole-5-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.

    2-(4-chlorophenyl)-1,3-thiazole-5-sulfoxide: Similar structure but with a sulfoxide group instead of a sulfonyl chloride group.

    2-(4-chlorophenyl)-1,3-thiazole-5-sulfone: Similar structure but with a sulfone group instead of a sulfonyl chloride group.

The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S2/c10-7-3-1-6(2-4-7)9-12-5-8(15-9)16(11,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSNQKDTAXGZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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